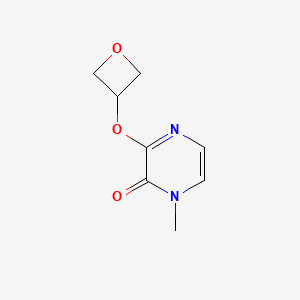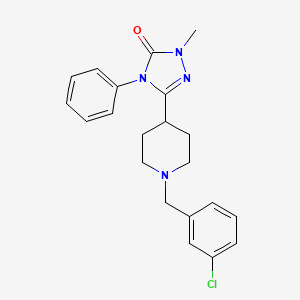![molecular formula C14H8ClNO2 B2707873 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione CAS No. 786-87-8](/img/structure/B2707873.png)
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione
Übersicht
Beschreibung
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione is a chemical compound with the molecular formula C14H8ClNO2 and a molecular weight of 257.67 g/mol . This compound is part of the dibenzoazepine family, which is known for its tricyclic structure. It is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione involves the chlorination of 5H-dibenzo[b,e]azepine-6,11-dione. In this process, 1.0 g of 5H-dibenzo[b,e]azepine-6,11-dione is dissolved in 50 ml of acetic acid, and chlorine gas is bubbled into the reaction mixture until it is saturated. The temperature of the reaction mixture increases to 38°C during this process .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to form reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Dibenzo[b,e]azepine-6,11-dione: The parent compound without the chlorine substitution.
2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenzo[b,e]azepin-6-one: A similar compound with additional chlorine and methyl substitutions.
5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: A related compound with a diazepine ring.
Uniqueness
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-5H-benzo[c][1]benzazepine-6,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-8-5-6-12-11(7-8)13(17)9-3-1-2-4-10(9)14(18)16-12/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGPCAFRFQCHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride](/img/structure/B2707791.png)

![4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]-](/img/structure/B2707793.png)
![3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707800.png)

![2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2707802.png)
methanone](/img/structure/B2707804.png)
![3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid](/img/structure/B2707806.png)
![2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile](/img/structure/B2707807.png)

![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/new.no-structure.jpg)
![6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2707812.png)

